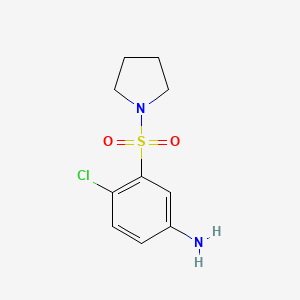

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline

Description

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline (molecular formula: C₁₀H₁₃ClN₂O₂S; monoisotopic mass: 260.03864 Da) is an aniline derivative featuring a pyrrolidine sulfonyl substituent at the 3-position and a chlorine atom at the 4-position of the aromatic ring .

Properties

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKJMOZJZLDIRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731820-88-5 | |

| Record name | 4-chloro-3-(pyrrolidine-1-sulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and pyrrolidine.

Sulfonylation: The 4-chloroaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the aniline ring.

Pyrrolidine Substitution: The sulfonylated intermediate is then reacted with pyrrolidine under basic conditions to form the final product, 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to therapeutic effects.

Molecular Targets: The primary molecular targets include enzymes, receptors, and other proteins involved in disease pathways.

Comparison with Similar Compounds

4-Chloro-3-(3-chloro-5-nitropyridin-2-yl)aniline (Compound 58)

Structural Features :

- Molecular formula: C₁₁H₇Cl₂N₃O₂

- Substituents: Chlorine at the 4-position, a 3-chloro-5-nitropyridin-2-yl group at the 3-position.

Key Differences :

- Electronic Effects : The nitro group in Compound 58 is strongly electron-withdrawing, enhancing electrophilicity of the aromatic ring compared to the sulfonyl group in the target compound. This may favor nucleophilic substitution reactions .

- Synthetic Utility : The nitro group can be reduced to an amine (-NH₂), offering a pathway for further functionalization, a feature absent in the sulfonyl-containing target compound.

- Coordination Potential: The pyridine ring may engage in metal coordination, unlike the pyrrolidine sulfonyl group .

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

Structural Features :

Key Differences :

- Heterocyclic Core: The pyrimidine ring (a six-membered, nitrogen-containing heterocycle) differs from the pyrrolidine sulfonyl group in electronic and steric properties.

- Lipophilicity : Two chlorine atoms may increase logP compared to the target compound, affecting membrane permeability.

4-Chloro-3-[6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl]aniline (CAS: 1448318-07-7)

Structural Features :

Key Differences :

- The target compound’s sulfonyl group lacks such planar rigidity.

- Solubility : The imidazo-pyrazole moiety may reduce solubility compared to the polar sulfonyl group in the target compound.

1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

Structural Features :

Key Differences :

- Synthetic Routes : Prepared via nucleophilic aromatic substitution, similar to the target compound, but with a morpholine moiety instead of pyrrolidine sulfonyl .

Comparative Analysis Table

Biological Activity

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent on the aniline ring and a pyrrolidine moiety linked via a sulfonyl group, which contributes to its unique reactivity and interaction with various biological targets. This article explores the biological activity of 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Features

The structural formula of 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline can be represented as follows:

This compound is characterized by:

- A chloro group at the para position.

- A pyrrolidine ring attached via a sulfonyl group.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloroaniline | Chloro group on aniline | Basic structure without sulfonamide |

| Pyrrolidine Sulfonamide | Pyrrolidine attached to a sulfonamide | Lacks the chloro substituent |

| Sulfanilamide | Aniline derivative with sulfonamide | No pyrrolidine ring present |

| 4-Aminobenzenesulfonamide | Amino group instead of chloro | Different functional group |

4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline stands out due to its combination of structural features, which potentially enhance its biological activity compared to similar compounds.

Research indicates that 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been studied for its inhibitory effects on specific enzymes such as IspD in Plasmodium falciparum, which is essential for malaria treatment .

Structure-Activity Relationships (SAR)

A comprehensive SAR study revealed that modifications to the pyrrolidine ring and the aniline moiety significantly affect the compound's potency. For example, substituting electron-withdrawing groups on the aniline ring resulted in increased biological activity, demonstrating a direct correlation between electronic properties and inhibitory effectiveness against target enzymes .

Table: SAR Findings

| Compound Variation | IC50 (nM) | Observations |

|---|---|---|

| Parent Compound | 41 ± 7 | Effective against PfIspD |

| Nitro Substituted Compound | 0.1 | Significant potency increase |

| Nitrile Substituted Compound | 0.25 | Enhanced binding affinity |

These findings underscore the importance of structural modifications in optimizing the biological activity of sulfonamide derivatives like 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline .

Case Study: Antimalarial Activity

A study investigating the antimalarial potential of 4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline demonstrated its effectiveness against Plasmodium falciparum. The compound exhibited an IC50 value of 41 nM against the IspD enzyme, highlighting its potential as a lead compound for further development in malaria therapeutics. The study also noted that modifications to the compound could yield derivatives with enhanced potency .

Pharmacokinetic Profiling

Pharmacokinetic studies conducted on related compounds showed varying half-lives and clearance rates. For instance, one derivative exhibited a half-life of only 0.5 hours, while another showed improved stability with a half-life of approximately 1.6 hours. These studies are crucial for understanding the bioavailability and therapeutic window of these compounds in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.